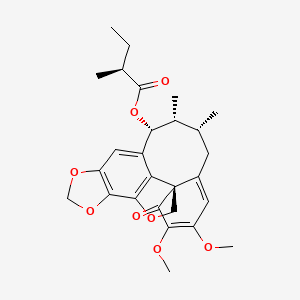

Schiarisanrin A

Description

Properties

Molecular Formula |

C27H32O8 |

|---|---|

Molecular Weight |

484.5 g/mol |

IUPAC Name |

[(1S,12R,13R,14R)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] (2S)-2-methylbutanoate |

InChI |

InChI=1S/C27H32O8/c1-7-13(2)26(29)35-21-15(4)14(3)8-16-9-18(30-5)23(31-6)25(28)27(16)11-32-24-20(27)17(21)10-19-22(24)34-12-33-19/h9-10,13-15,21H,7-8,11-12H2,1-6H3/t13-,14+,15+,21+,27-/m0/s1 |

InChI Key |

JHTGXHCLRHKLER-ZPNZURAVSA-N |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@@H]1[C@@H]([C@@H](CC2=CC(=C(C(=O)[C@@]23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C |

Canonical SMILES |

CCC(C)C(=O)OC1C(C(CC2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Schisantherin A: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisantherin A is a bioactive dibenzocyclooctadiene lignan isolated from the fruits of Schisandra sphenanthera and Schisandra chinensis, plants with a long history of use in traditional medicine. As a prominent member of the schisandrin family of lignans, Schisantherin A has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical and physical properties of Schisantherin A, detailed experimental protocols for its isolation and analysis of its biological activities, and visualizations of the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

Schisantherin A, also known as Gomisin C, Schizantherin-A, or Wuweizi ester-A, possesses a complex chemical structure that underpins its biological activity.

Table 1: General Chemical Properties of Schisantherin A

| Property | Value | References |

| IUPAC Name | [(8S,9S,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0²,⁷.0¹⁴,¹⁸]nonadeca-1(19),2(7),3,5,12,14(18)-hexaen-8-yl] benzoate | |

| Synonyms | Gomisin C, Schizantherin-A, Wuweizi ester-A | |

| CAS Number | 58546-56-8 | |

| Molecular Formula | C₃₀H₃₂O₉ | |

| Molecular Weight | 536.57 g/mol |

Table 2: Physical Properties of Schisantherin A

| Property | Value | References |

| Appearance | Solid Powder | |

| Melting Point | 122-124 °C | |

| Solubility | Highly soluble in benzene, chloroform, and acetone; soluble in methanol and ethanol; insoluble in petroleum ether and water. |

Spectroscopic Data

The structural elucidation of Schisantherin A has been accomplished through various spectroscopic techniques.

Mass Spectrometry: High-resolution mass spectrometry confirms the molecular formula of Schisantherin A. The fragmentation pattern in MS/MS studies reveals characteristic losses of the benzoyl group and successive losses of methyl and methoxy groups from the dibenzocyclooctadiene core.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for detailing the complex structure of Schisantherin A. The chemical shifts provide information about the electronic environment of each proton and carbon atom, while coupling constants in ¹H NMR help to establish the connectivity and stereochemistry of the molecule. While a complete, unified dataset is not available in a single source, a compilation of reported chemical shifts in CDCl₃ is presented below.

Table 3: Compiled ¹H and ¹³C NMR Chemical Shifts for Schisantherin A in CDCl₃

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |

| 1 | 152.3 | |

| 2 | 141.7 | |

| 3 | 141.5 | |

| 4 | 136.9 | 6.53 (s) |

| 5 | 124.9 | |

| 6 | 77.5 | 5.75 (d, J=1.5) |

| 7 | 81.9 | 4.88 (d, J=1.5) |

| 8 | 34.5 | 2.55 (m) |

| 9 | 40.8 | 2.05 (m) |

| 10 | 104.5 | 6.69 (s) |

| 11 | 141.3 | |

| 12 | 152.3 | |

| 13 | 135.6 | |

| 14 | 132.8 | |

| 1-OCH₃ | 60.9 | 3.89 (s) |

| 2-OCH₃ | 60.9 | 3.87 (s) |

| 3-OCH₃ | 55.9 | 3.55 (s) |

| 12-OCH₃ | 55.9 | 3.89 (s) |

| 7-CH₃ | 13.5 | 0.85 (d, J=7.0) |

| 8-CH₃ | 21.5 | 1.18 (d, J=7.0) |

| Benzoyl-C=O | 166.0 | |

| Benzoyl-C1' | 130.5 | |

| Benzoyl-C2'/6' | 129.7 | 8.05 (d, J=7.5) |

| Benzoyl-C3'/5' | 128.3 | 7.45 (t, J=7.5) |

| Benzoyl-C4' | 132.8 | 7.58 (t, J=7.5) |

Note: This table is a compilation from multiple sources and may have slight variations. For definitive assignments, it is recommended to consult original research articles.

Infrared (IR) Spectroscopy: The IR spectrum of Schisantherin A displays characteristic absorption bands corresponding to its functional groups. Key peaks include those for the hydroxyl (-OH) group, aromatic C-H stretching, ester carbonyl (C=O) stretching, and C-O stretching of the ether and methoxy groups.

Table 4: Characteristic IR Absorption Bands for Schisantherin A

| Wavenumber (cm⁻¹) | Functional Group |

| ~3500 | O-H stretch (hydroxyl) |

| ~3000-2850 | C-H stretch (aromatic and aliphatic) |

| ~1720 | C=O stretch (ester) |

| ~1600, ~1500 | C=C stretch (aromatic) |

| ~1270, ~1030 | C-O stretch (ethers, esters, methoxy) |

Experimental Protocols

Isolation of Schisantherin A

The following is a generalized protocol for the isolation of Schisantherin A from the fruits of Schisandra sphenanthera or Schisandra chinensis, combining principles from various reported methods.

1. Extraction:

-

Ultrasonic-Assisted Extraction (UAE):

-

Grind the dried fruits of the plant into a fine powder.

-

Mix the powder with a suitable solvent, such as methanol or ethanol, in a solid-to-liquid ratio of approximately 1:10 (w/v).

-

Subject the mixture to ultrasonic extraction for about 30-60 minutes at a controlled temperature (e.g., 40-50°C).

-

Filter the mixture and collect the supernatant. Repeat the extraction process on the residue to ensure maximum yield.

-

Combine the supernatants and concentrate them under reduced pressure using a rotary evaporator.

-

2. Purification by Column Chromatography:

-

Silica Gel Column Chromatography:

-

Dissolve the concentrated crude extract in a minimal amount of a suitable solvent (e.g., chloroform).

-

Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent like petroleum ether or hexane.

-

Elute the column with a gradient of solvents, typically starting with petroleum ether and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing Schisantherin A.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Pool the fractions containing Schisantherin A and further purify them using preparative HPLC.

-

A typical HPLC system would utilize a C18 column.

-

The mobile phase is often a gradient of water and acetonitrile or methanol.

-

Monitor the elution at a suitable wavelength (e.g., 254 nm) to collect the pure Schisantherin A peak.

-

3. Confirmation of Identity:

-

Confirm the identity and purity of the isolated compound using analytical techniques such as mass spectrometry and NMR spectroscopy.

Biological Activity Assays

Schisantherin A exhibits significant anti-inflammatory and neuroprotective properties, primarily through the modulation of the NF-κB and MAPK signaling pathways.

1. Anti-inflammatory Activity in RAW 264.7 Macrophages:

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Treatment: Pre-treat the cells with various concentrations of Schisantherin A for 1-2 hours.

-

Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

-

Analysis of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Pro-inflammatory Cytokines (TNF-α, IL-6): Quantify the levels of TNF-α and IL-6 in the culture medium using ELISA kits.

-

2. Neuroprotective Activity in SH-SY5Y Neuroblastoma Cells:

-

Cell Culture and Differentiation: Culture SH-SY5Y cells in a suitable medium. For some assays, differentiation into a neuronal phenotype can be induced using retinoic acid.

-

Treatment: Pre-treat the cells with different concentrations of Schisantherin A.

-

Induction of Neurotoxicity: Induce cellular stress or apoptosis using a neurotoxin such as 6-hydroxydopamine (6-OHDA) or MPP⁺.

-

Cell Viability Assay: Assess cell viability using the MTT assay. A decrease in the conversion of MTT to formazan indicates reduced cell viability.

-

Apoptosis Assay: Analyze apoptosis by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.

Analysis of Signaling Pathways by Western Blot

1. Sample Preparation:

-

After treatment as described in the biological activity assays, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

2. SDS-PAGE and Protein Transfer:

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins based on molecular weight by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-NF-κB p65, total NF-κB p65, phospho-p38 MAPK, total p38 MAPK, etc.) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways Modulated by Schisantherin A

Schisantherin A exerts its anti-inflammatory and other pharmacological effects by modulating key intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Schisantherin A has been shown to inhibit this process by preventing the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation and cellular stress responses. It comprises several kinases, including p38, JNK, and ERK. Inflammatory stimuli can lead to the phosphorylation and activation of these MAPKs, which in turn regulate the expression of various inflammatory mediators. Schisantherin A has been demonstrated to suppress the phosphorylation of p38, JNK, and ERK, thereby attenuating the inflammatory response.

Conclusion

Schisantherin A is a promising natural product with well-defined chemical and physical characteristics and significant pharmacological potential, particularly in the realms of anti-inflammatory and neuroprotective activities. This technical guide has provided a detailed overview of its properties, methodologies for its study, and the key signaling pathways it modulates. The information presented herein is intended to facilitate further research and development of Schisantherin A as a potential therapeutic agent. As our understanding of its mechanisms of action continues to grow, so too will the possibilities for its application in addressing a range of human diseases.

Schiarisanrin A: A Technical Guide to its Natural Sources, Isolation, and Quantification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiarisanrin A is a bioactive lignan belonging to the dibenzocyclooctadiene class, which has garnered significant interest within the scientific community. Lignans from the family Schisandraceae are recognized for a wide array of pharmacological activities, and this compound is a key compound within this group. This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its extraction and isolation, and quantitative data to support further research and development.

Natural Sources of this compound

This compound has been identified in plants belonging to the Schisandraceae family.[1][2][3] The primary documented sources include species from the genera Schisandra and Kadsura.

-

Schizandra arisanensis : This species stands out as a significant and well-documented natural source of this compound. Research has successfully isolated and quantified this compound from extracts of S. arisanensis.

-

Kadsura longipedunculata : Commonly known as the Chinese Kadsura vine, this plant is another confirmed natural source of this compound.[4][5] It is a climbing shrub found in southwestern China and has a history of use in folk medicine.[4][5] While the presence of this compound is confirmed, specific quantitative data in this species is less readily available in the current literature.

Quantitative Data

The concentration of this compound can vary depending on the plant species, the specific part of the plant used, and the extraction methodology. The following table summarizes the available quantitative data for this compound from its primary documented source.

| Plant Species | Plant Part/Extract | Compound | Yield/Concentration | Reference |

| Schizandra arisanensis | n-hexane fraction of ethanolic extract | This compound | 4.6 mg from 100 mg of extract (4.6%) | [6] |

Experimental Protocols

The isolation and purification of this compound from its natural sources typically involve a multi-step process of extraction and chromatography. The following is a detailed methodology based on a successful isolation from Schizandra arisanensis.[6]

Extraction

-

Plant Material Preparation: The initial plant material (e.g., stems, fruits) is dried and pulverized to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent. Ethanol is commonly used. The resulting mixture is filtered to separate the crude extract from the solid plant residue.

-

Solvent Partitioning: The crude ethanolic extract is then partitioned with solvents of varying polarity to separate compounds based on their solubility. A typical partitioning scheme would involve using water and n-hexane. This step yields an n-hexane soluble fraction (SA-Et-H) which is enriched with lignans like this compound.

Isolation and Purification

-

High-Performance Liquid Chromatography (HPLC): The n-hexane fraction is further purified using preparative High-Performance Liquid Chromatography (HPLC).

-

Column: A preparative Cosmosil 5C18 AR-II column (250 mm × 10 mm i.d.) is employed.[6]

-

Mobile Phase: A gradient system of water (A) and acetonitrile (B) is used for elution. The gradient is as follows:

-

0-2 min: 45%-50% B

-

2-20 min: 50%-55% B

-

20-55 min: 55%-60% B

-

55-60 min: 60%-70% B

-

60-70 min: 70%-100% B[6]

-

-

Flow Rate: The mobile phase is pumped at a flow rate of 3 mL/min.

-

Detection: The eluent is monitored at a UV wavelength of 215 nm.

-

-

Compound Identification: The fractions corresponding to the peak of this compound are collected. The identity and purity of the isolated compound are then confirmed by spectroscopic methods such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, and by comparison with authentic samples and literature data.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the extraction and isolation of this compound from Schizandra arisanensis.

Signaling Pathways and Logical Relationships

While this document focuses on the natural sources and isolation of this compound, it is important for drug development professionals to understand its biological context. Lignans from Schisandraceae are known to interact with various cellular signaling pathways. Further research into the specific mechanisms of action of this compound is warranted. The following diagram provides a generalized logical relationship for the investigation of a natural product's therapeutic potential.

References

- 1. Schisandraceae | Description, Genera, & Facts | Britannica [britannica.com]

- 2. Schisandraceae - Wikipedia [en.wikipedia.org]

- 3. Schisandraceae - FNA [floranorthamerica.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Schizandra arisanensis extract attenuates cytokine-mediated cytotoxicity in insulin-secreting cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Schiarisanrin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Schiarisanrin A, a C19 homolignan isolated from Schizandra arisanensis. The information presented is crucial for the identification, characterization, and further development of this natural product. All data is sourced from the primary literature, specifically the study by Kuo, Y.-H., et al., published in the Journal of Organic Chemistry in 1997.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) was utilized to determine the elemental composition and exact mass of this compound.

Table 1: Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z | Formula |

| [M]⁺ | 398.1729 | 398.1729 | C₂₃H₂₆O₅ |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The structure of this compound was elucidated using a combination of ¹H NMR and ¹³C NMR spectroscopy. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

¹H NMR Spectroscopic Data

Table 2: ¹H NMR (500 MHz, CDCl₃) Data for this compound

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 6.04 | d | 10.0 |

| 2 | 6.64 | d | 10.0 |

| 5 | 2.58 | m | |

| 5 | 2.38 | m | |

| 6' | 6.75 | s | |

| 7' | 4.90 | d | 8.0 |

| 8' | 3.48 | m | |

| 9' | 1.18 | d | 7.0 |

| 10 | 2.05 | m | |

| 10 | 1.85 | m | |

| 11 | 1.75 | m | |

| 11 | 1.55 | m | |

| 1-OMe | 3.82 | s | |

| 2'-OMe | 3.88 | s | |

| 5'-OMe | 3.85 | s | |

| 6-Me | 1.85 | s |

¹³C NMR Spectroscopic Data

Table 3: ¹³C NMR (125 MHz, CDCl₃) Data for this compound

| Position | δ (ppm) |

| 1 | 126.9 |

| 2 | 145.8 |

| 3 | 198.5 |

| 4 | 124.9 |

| 5 | 36.4 |

| 6 | 86.7 |

| 1' | 132.8 |

| 2' | 148.9 |

| 3' | 111.8 |

| 4' | 148.5 |

| 5' | 110.9 |

| 6' | 120.8 |

| 7' | 89.8 |

| 8' | 50.2 |

| 9' | 13.9 |

| 10 | 32.1 |

| 11 | 22.8 |

| 1-OMe | 56.0 |

| 2'-OMe | 56.1 |

| 5'-OMe | 56.2 |

| 6-Me | 24.8 |

Experimental Protocols

The following are the general experimental procedures for the acquisition of the spectroscopic data.

General Experimental Procedures

Optical rotations were measured on a JASCO DIP-370 digital polarimeter. Ultraviolet (UV) spectra were obtained on a Hitachi U-3200 spectrophotometer. Infrared (IR) spectra were recorded on a Shimadzu FT-IR 8100 spectrophotometer. Electron impact mass spectra (EIMS) and high-resolution mass spectra (HRMS) were taken on a JEOL JMS-HX 100 mass spectrometer. ¹H and ¹³C NMR spectra were recorded on a Bruker AMX-500 spectrometer. Chemical shifts are reported in ppm (δ) with tetramethylsilane (TMS) as an internal standard.

Isolation of this compound

The air-dried stems of Schizandra arisanensis were extracted with ethanol. The crude extract was then partitioned between chloroform and water. The chloroform-soluble fraction was subjected to column chromatography on silica gel, followed by preparative thin-layer chromatography and high-performance liquid chromatography (HPLC) to yield pure this compound.

Workflow for Spectroscopic Analysis of Natural Products

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like this compound using spectroscopic methods.

Caption: Workflow for the isolation and spectroscopic analysis of this compound.

The Enigmatic Lignans of Schisandra arisanensis: A Technical Guide to Schiarisanrin A and its Congeners

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the lignans isolated from Schisandra arisanensis, with a particular focus on the compound class that appears to be designated, albeit with some ambiguity in nomenclature, as "Schiarisanrin" or more consistently in scientific literature as "Arisanschin." Due to the prevalence of "Arisanschin" in peer-reviewed publications, this guide will proceed with this nomenclature. We will delve into the relationship of these compounds with other well-characterized Schisandra lignans, presenting available quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways.

Introduction to Schisandra Lignans and the Emergence of S. arisanensis Constituents

The genus Schisandra is a rich source of bioactive dibenzocyclooctadiene lignans, which have been the subject of extensive phytochemical and pharmacological research. Compounds such as Schisandrin A, B, and C, isolated primarily from Schisandra chinensis, are well-documented for their diverse therapeutic properties, including hepatoprotective, neuroprotective, and anti-inflammatory effects.

In recent years, the endemic Taiwanese plant, Schisandra arisanensis, has emerged as a source of novel and structurally diverse lignans. These include the Arisanschinins (A-L), Arisantetralones (A-D), and Schisphenin A . It is highly probable that the term "Schiarisanrin A" refers to a member of the Arisanschin series, likely Arisanschin A, given the linguistic similarity and the shared plant origin. This guide will, therefore, focus on the characterized lignans from S. arisanensis as the primary subject of interest.

Comparative Analysis of Lignans from S. arisanensis and Other Schisandra Species

Lignans from S. arisanensis share the characteristic dibenzocyclooctadiene skeleton with those from other Schisandra species. However, they often exhibit unique oxygenation patterns and substituent groups, which contribute to their distinct biological activity profiles.

Structural Classification

Schisandra lignans are broadly classified based on their core structure. The lignans from S. arisanensis fall into similar categories as other Schisandra lignans, primarily being dibenzocyclooctadiene lignans.

Logical Relationship of Schisandra Lignan Classification

Caption: Classification of Schisandra lignans.

Biological Activity Profile

While extensive quantitative data for the lignans from S. arisanensis is still emerging, preliminary studies have highlighted several promising biological activities. The following tables summarize the known activities of these compounds and provide a quantitative comparison with well-studied lignans from other Schisandra species.

Table 1: Summary of Known Biological Activities of Lignans from Schisandra arisanensis

| Compound/Compound Class | Biological Activity | Reference |

| Arisanschinins | Immunomodulatory, α-Glucosidase Inhibition, Radical-Scavenging | [1] |

| Schisphenin A | Anti-liver fibrosis | [2] |

| Arisantetralones | Immunomodulatory | [3] |

| Schisarisanlactones | Anti-HIV | [4] |

Table 2: Quantitative Bioactivity Data of Representative Schisandra Lignans (for Comparative Context)

| Compound | Biological Activity | Assay | IC50 / EC50 | Reference |

| Schisandrin A | Anti-inflammatory | LPS-induced NO production in RAW 264.7 cells | ~10 µM | |

| Schisandrin B | Hepatoprotective | CCl4-induced toxicity in HepG2 cells | ~25 µM | |

| Gomisin A | Neuroprotective | Glutamate-induced toxicity in HT22 cells | ~5 µM | |

| Deoxyschizandrin | Anti-proliferative | Human colorectal cancer cells (HCT-116) | ~15 µM |

Experimental Protocols

The following sections detail generalized protocols for the isolation, purification, and structural elucidation of lignans from Schisandra species, with specific notes pertaining to the compounds from S. arisanensis.

Isolation and Purification of Schisandra Lignans

The isolation of lignans from Schisandra plant material typically involves solvent extraction followed by a series of chromatographic separations.

Experimental Workflow for Lignan Isolation

Caption: Generalized workflow for the isolation of Schisandra lignans.

Detailed Methodology:

-

Plant Material Preparation: The dried and powdered fruits or aerial parts of Schisandra arisanensis are used as the starting material.

-

Extraction: The powdered plant material is extracted exhaustively with a suitable organic solvent such as acetone, ethanol, or methanol at room temperature. This process is often repeated multiple times to ensure complete extraction of the lignans.

-

Concentration: The combined solvent extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate (EtOAc), to separate compounds based on their polarity. The lignan-rich fraction is typically found in the ethyl acetate layer.

-

Column Chromatography: The crude lignan extract is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., n-hexane-EtOAc or CH2Cl2-MeOH). This step separates the extract into several fractions. Further purification of these fractions is often carried out using Sephadex LH-20 column chromatography.

-

Preparative High-Performance Liquid Chromatography (HPLC): The semi-purified fractions are subjected to preparative reversed-phase HPLC (e.g., on a C18 column) with a suitable mobile phase (e.g., acetonitrile-water or methanol-water gradients) to isolate the individual pure lignans.

Structural Elucidation

The structures of the isolated lignans are determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is employed for detailed structural analysis:

-

1H NMR: Provides information on the number and chemical environment of protons.

-

13C NMR: Provides information on the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

-

NOESY: This experiment provides information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry of the molecule.

-

-

Circular Dichroism (CD) Spectroscopy: This technique is used to determine the absolute configuration of the biphenyl moiety in dibenzocyclooctadiene lignans.

Signaling Pathways and Mechanism of Action

While the specific signaling pathways modulated by the lignans from S. arisanensis are yet to be fully elucidated, we can hypothesize their potential mechanisms of action based on the known pathways affected by structurally similar and well-researched Schisandra lignans, such as Schisandrin B.

Schisandrin B is known to exert its hepatoprotective and anti-inflammatory effects through the modulation of several key signaling pathways, including the Nrf2/ARE and NF-κB pathways.

Hypothesized Signaling Pathway for Arisanschin-type Lignans

Caption: A hypothesized mechanism of action for Arisanschin-type lignans.

Elucidation of the Hypothesized Pathway:

-

Nrf2/ARE Pathway: In its resting state, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. It is hypothesized that Arisanschin-type lignans may interact with Keap1, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of antioxidant and cytoprotective enzymes.

-

NF-κB Pathway: The transcription factor NF-κB is a key regulator of inflammation. In unstimulated cells, NF-κB is held inactive in the cytoplasm by the inhibitory protein IκBα. Upon inflammatory stimuli, the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent release and nuclear translocation of NF-κB. It is plausible that Arisanschin-type lignans could inhibit the IKK complex, thereby preventing NF-κB activation and the transcription of pro-inflammatory genes.

Conclusion and Future Directions

The lignans from Schisandra arisanensis, including the Arisanschin series, represent a promising new frontier in natural product drug discovery. Their unique structural features and preliminary biological activities suggest significant therapeutic potential. However, further research is imperative to:

-

Isolate and characterize all members of the Arisanschin and Arisantetralone series.

-

Conduct comprehensive quantitative bioactivity studies to establish structure-activity relationships.

-

Elucidate the specific molecular targets and signaling pathways modulated by these novel lignans.

-

Perform preclinical and clinical studies to evaluate their therapeutic efficacy and safety.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the exciting and evolving field of Schisandra arisanensis lignans. The continued exploration of these compounds holds the promise of yielding novel therapeutic agents for a range of human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. CN102302554A - Extraction method of schisandra total lignans - Google Patents [patents.google.com]

- 3. dovepress.com [dovepress.com]

- 4. Quantitative Analysis of Bioactive Compounds in Commercial Teas: Profiling Catechin Alkaloids, Phenolic Acids, and Flavonols Using Targeted Statistical Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

Schisandrin A: A Technical Guide to its Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Abstract: Schisandrin A (SA), a primary bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] Traditionally used in Eastern medicine, modern research is progressively validating its therapeutic potential across a spectrum of diseases.[3][4] This document provides a comprehensive technical overview of the mechanisms of action, quantitative pharmacological data, and key experimental protocols related to Schisandrin A's anti-inflammatory, antioxidant, anticancer, neuroprotective, and hepatoprotective effects.

Anti-inflammatory and Antioxidant Effects

Schisandrin A demonstrates potent anti-inflammatory and antioxidant properties by modulating key cellular signaling pathways. It effectively suppresses pro-inflammatory mediators and enhances the endogenous antioxidant response, making it a promising candidate for inflammatory and oxidative stress-related pathologies.[5][6]

Mechanism of Action: Signaling Pathways

Schisandrin A exerts its anti-inflammatory effects primarily by inhibiting the lipopolysaccharide (LPS)-induced activation of NF-κB, Mitogen-Activated Protein Kinase (MAPK), and PI3K/Akt signaling pathways in macrophages.[5] Concurrently, its antioxidant effects are largely mediated through the activation of the Nrf2/HO-1 signaling pathway.[5][6]

Quantitative Data: In Vitro Anti-inflammatory Activity

The following table summarizes the quantitative effects of Schisandrin A on key inflammatory markers in LPS-stimulated RAW 264.7 macrophages.

| Parameter | Concentration (μM) | Effect | Reference |

| NO Production | 10 - 100 | Dose-dependent inhibition of LPS-induced production. | [2] |

| PGE₂ Production | 25 - 100 | Dose-dependent inhibition of LPS-induced production. | [2] |

| iNOS Expression | 10 - 100 | Dose-dependent inhibition of protein and mRNA expression. | [2][5] |

| COX-2 Expression | 25 - 100 | Dose-dependent inhibition of protein and mRNA expression. | [2][5] |

| TNF-α, IL-6, IL-1β | 5, 10, 15 (µg/mL) | Significant, concentration-dependent reduction in Aβ₂₅₋₃₅-induced cells. | [7] |

| Cell Viability | up to 300 | No significant effect on RAW 264.7 cell viability. | [5] |

Anticancer Activity

Schisandrin A has demonstrated significant anticancer effects in various cancer cell lines, including triple-negative breast cancer (TNBC), non-small cell lung cancer (NSCLC), and colorectal cancer (CRC).[8][9][10] Its mechanisms involve inducing cell cycle arrest, apoptosis, and autophagy.[9]

Mechanism of Action: Wnt/ER Stress Pathway in TNBC

In triple-negative breast cancer cells, Schisandrin A has been shown to inhibit the Wnt signaling pathway, which is often overactivated in TNBC, and to induce endoplasmic reticulum (ER) stress, leading to cell cycle arrest and apoptosis.[8]

Quantitative Data: Cytotoxicity in Cancer Cell Lines

The table below presents the half-maximal inhibitory concentration (IC₅₀) values of Schisandrin A against various cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (μM) | Reference |

| SK-HEP-1 | Liver Adenocarcinoma | 42.0 | [2] |

| SNU-638 | Stomach Carcinoma | 53.1 | [2] |

| T47D | Breast Ductal Carcinoma | 40.0 | [2] |

| RKO | Colorectal Carcinoma | 68.65 | [10] |

| SW620 | Colorectal Carcinoma | 85.66 | [10] |

| SW480 | Colorectal Carcinoma | 87.57 | [10] |

| A549, H1975 | Non-Small Cell Lung | Concentration-dependent inhibition (0-100 µM). | [9] |

Neuroprotective Effects

Schisandrin A exhibits significant neuroprotective properties, with potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[7][11] Its mechanisms include attenuating neuroinflammation, reducing oxidative stress, inhibiting apoptosis, and modulating key signaling pathways within the central nervous system.[7][[“]]

In models of Alzheimer's disease, Schisandrin A has been shown to protect against Aβ₂₅₋₃₅-induced damage by improving cell viability, reducing apoptosis, and decreasing the levels of inflammatory cytokines.[7] This neuroprotective effect is linked to the activation of the ERK/MAPK signaling pathway.[7] Furthermore, it ameliorates cognitive deficits in rats by reducing endoplasmic reticulum stress and neuroinflammation, potentially through the up-regulation of SIRT1.[11]

Hepatoprotective Effects

Schisandrin A is well-documented for its liver-protective activities.[1][13] It helps safeguard the liver from various toxins and insults through multiple mechanisms, including enhancing detoxification pathways and exerting antioxidant and anti-inflammatory effects.[13][14][15] Schisandrin A can regulate lipid metabolism, which is beneficial in nonalcoholic fatty liver disease models.[16] It also contributes to the destabilization of the PCSK9 protein, which in turn protects the LDL receptor (LDLR) from degradation, suggesting a role in cholesterol homeostasis.[16]

Key Experimental Protocols

In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages)

This protocol outlines the general workflow for assessing the anti-inflammatory effects of Schisandrin A.

-

Cell Viability Assessment (MTT Assay): RAW 264.7 cells are seeded and treated as described above. After incubation, MTT solution (0.5 mg/ml) is added to each well and incubated at 37°C. The resulting formazan crystals are dissolved, and absorbance is measured to determine cell viability.[5]

-

Nitric Oxide (NO) Measurement: The concentration of nitrite in the cell culture supernatant is measured as an indicator of NO production using the Griess reagent.[5]

-

Cytokine Measurement (ELISA): Levels of pro-inflammatory cytokines such as PGE₂, TNF-α, IL-6, and IL-1β in the culture medium are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's protocols.[5][11]

-

Western Blot Analysis: Cells are lysed to extract total or nuclear/cytosolic proteins. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., p-JNK, p-ERK, iNOS, COX-2, Nrf2). An enhanced chemiluminescence system is used for visualization.[5]

-

Reverse Transcription-PCR (RT-PCR): Total RNA is extracted from cells using TRIzol reagent. cDNA is synthesized, and the mRNA expression of target genes (e.g., iNOS, COX-2) is analyzed by PCR.[5]

In Vitro Anticancer Assay (Cell Viability)

-

Cell Culture and Treatment: Cancer cell lines (e.g., A549, H1975, RKO) are cultured in appropriate media. Cells are treated with various concentrations of Schisandrin A (e.g., 0-100 µM) for a set time, typically 24 to 48 hours.[9][10]

-

Viability Measurement: Cell viability is commonly assessed using assays like the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels, or the MTS assay. The results are used to determine the IC₅₀ value.[9][10]

-

Apoptosis Analysis (Flow Cytometry): To quantify apoptosis, treated cells are stained with Annexin V and Propidium Iodide (PI) and analyzed by flow cytometry. This distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

Conclusion

Schisandrin A is a pleiotropic bioactive compound with well-documented therapeutic potential. Its ability to modulate multiple critical signaling pathways involved in inflammation, oxidative stress, cancer progression, and neurodegeneration provides a strong scientific basis for its continued investigation. The quantitative data and established experimental protocols summarized herein offer a valuable resource for researchers and drug development professionals aiming to explore and harness the full therapeutic promise of Schisandrin A. Further well-designed clinical trials are necessary to translate these preclinical findings into effective therapeutic applications.[15][17]

References

- 1. A review: Pharmacology and pharmacokinetics of Schisandrin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A comprehensive review on Schisandrin and its pharmacological features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Schisandrin A suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Schisandrin A regulates the Nrf2 signaling pathway and inhibits NLRP3 inflammasome activation to interfere with pyroptosis in a mouse model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Schisandrin A Alleviates Inflammation and Oxidative Stress in Aβ25-35-Induced Alzheimer’s Disease in Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Schisandrin A inhibits triple negative breast cancer cells by regulating Wnt/ER stress signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Schizandrin A can inhibit non-small cell lung cancer cell proliferation by inducing cell cycle arrest, apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Schizandrin A exhibits potent anticancer activity in colorectal cancer cells by inhibiting heat shock factor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Schisandrin ameliorates cognitive deficits, endoplasmic reticulum stress and neuroinflammation in streptozotocin (STZ)-induced Alzheimer’s disease rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. consensus.app [consensus.app]

- 13. nbinno.com [nbinno.com]

- 14. Frontiers | Evidence of synergistic mechanisms of hepatoprotective botanical herbal preparation of Pueraria montana var. lobata and Schisandra sphenanthera [frontiersin.org]

- 15. scientificarchives.com [scientificarchives.com]

- 16. Schisandrin A in Schisandra chinensis Upregulates the LDL Receptor by Inhibiting PCSK9 Protein Stabilization in Steatotic Model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scientificarchives.com [scientificarchives.com]

Methodological & Application

Application Notes and Protocols for HPLC Analysis of Schisandrin A

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the quantitative analysis of Schisandrin A using High-Performance Liquid Chromatography (HPLC). The protocols and data presented are compiled from established methodologies to ensure reliability and reproducibility in a research and drug development setting.

Introduction

Schisandrin A is one of the major bioactive lignans found in the fruits of Schisandra chinensis, a plant widely used in traditional medicine. Due to its various pharmacological activities, including hepatoprotective and anti-inflammatory effects, accurate and precise quantification of Schisandrin A is crucial for quality control of raw materials, extracts, and finished products.[1][2][3] This application note describes a robust HPLC method for the determination of Schisandrin A.

Experimental Protocols

Sample Preparation

A common procedure for the extraction of Schisandrin A from plant material or pharmaceutical preparations involves ultrasonic-assisted extraction.[1][2][4]

Protocol for Solid Samples (e.g., dried fruits of S. chinensis)

-

Pulverization: Grind the sample to a fine powder and pass it through a 60-mesh sieve.[1][4]

-

Extraction: Accurately weigh approximately 0.3 g of the fine powder and transfer it to a 25 mL volumetric flask.[1][4]

-

Ultrasonication: Add 25 mL of methanol to the flask and perform ultrasonic extraction for 20 minutes at room temperature.[1][4]

-

Volume Adjustment: Allow the solution to cool to room temperature and add methanol to compensate for any volume loss during sonication.[4]

-

Centrifugation: Centrifuge the extract at 14,000 rpm for 10 minutes.[1][4]

-

Filtration: Filter the supernatant through a 0.45 µm membrane filter prior to HPLC injection.[2]

Protocol for Liquid Samples (e.g., oral solutions) For liquid formulations, a simple dilution with the mobile phase followed by filtration through a 0.45 µm membrane filter is typically sufficient.

Standard Solution Preparation

-

Stock Solution: Accurately weigh a suitable amount of Schisandrin A reference standard and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 250.2 µg/mL).[1][4]

-

Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve a range of concentrations suitable for creating a calibration curve.[1][4]

-

Storage: Store the stock and working standard solutions at 4°C.[1][4]

HPLC Conditions

The following table summarizes typical chromatographic conditions for the analysis of Schisandrin A.

| Parameter | Recommended Conditions |

| HPLC System | Agilent 1100 HPLC system or equivalent, equipped with a quaternary pump, autosampler, column oven, and UV detector.[1] |

| Column | Elite ODS C18 (250 mm × 4.6 mm, 5 µm) or equivalent.[1][4] |

| Mobile Phase | Gradient elution with Acetonitrile (A) and Water (B).[1][4] An isocratic mobile phase of Methanol:Water (68:32, v/v) has also been reported.[2][5] |

| Flow Rate | 1.0 mL/min.[1][2][4] |

| Column Temperature | 30°C.[1][4] |

| Detection Wavelength | 217 nm, 220 nm, or 254 nm.[1][2][4][6] |

| Injection Volume | 10 µL.[1] |

Gradient Elution Program Example:

| Time (min) | Acetonitrile (%) | Water (%) |

| 0 | 50 | 50 |

| 10 | 74 | 26 |

| 25 | 75 | 25 |

| 37 | 75 | 25 |

| 37.1 | 100 | 0 |

| 55 | 100 | 0 |

This is an example gradient program; optimization may be required based on the specific column and system used.[7]

Data Presentation: Method Validation Summary

The following tables summarize the quantitative data from method validation studies for the HPLC analysis of Schisandrin A.

Table 1: Linearity and Range

| Analyte | Linear Range (µg/mL) | Regression Equation | Correlation Coefficient (r) |

| Schisandrin A | 25.02 - 150.1 | Y = aX + b | ≥ 0.9995[1] |

| Schisandrin A | 0.008 - 4.8 | A = 42.53C + 21.926 | 0.9996[2][5] |

| Schisandrin A | 0.2 - 2.0 | Not specified | 0.9996[6] |

Table 2: Precision

| Analyte | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) |

| Schisandrin A | < 0.79 | < 0.79[1] |

Table 3: Accuracy (Recovery)

| Analyte | Average Recovery (%) | RSD (%) |

| Schisandrin A | 97.74 - 102.71 | Not specified[1] |

| Schisandrin A | ~98 | ≤ 3.5[2][5] |

| Schisandrin A | 100.5 | 2.84[6] |

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

| Analyte | LOD (µg/mL) | LOQ (µg/mL) |

| Schisandrin A | 0.005 | Not specified[2][5] |

| Schisandrin A | 0.14 - 0.45 | 0.70 - 1.35[8] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of Schisandrin A from a solid sample matrix.

References

- 1. jfda-online.com [jfda-online.com]

- 2. Determination of Schisandrin A and Schisandrin B in Traditional Chinese Medicine Preparation Huganpian Tablet by RP-HPLC [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous determination of eleven characteristic lignans in Schisandra chinensis by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of Schisandrin A and Schisandrin B in Traditional Chinese Medicine Preparation Huganpian Tablet by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Determination of schisandrin in shengmaiyin by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. mdpi.com [mdpi.com]

Application Note: Quantification of Schisandrin A in Plant Material

Introduction

Schisandrin A is a primary bioactive dibenzocyclooctadiene lignan found in plants of the Schisandra genus, most notably Schisandra chinensis.[1] This compound is of significant interest to the pharmaceutical and nutraceutical industries due to its wide range of pharmacological activities, including hepatoprotective, anti-cancer, and neuroprotective effects.[2][3] Accurate and precise quantification of Schisandrin A in plant raw materials and finished products is crucial for quality control, standardization, and ensuring therapeutic efficacy. This document provides detailed protocols for the extraction and quantification of Schisandrin A from plant materials using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Target Audience: This document is intended for researchers, analytical scientists, and quality control professionals in the fields of natural product chemistry, pharmacology, and drug development.

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC)

This method describes the quantification of Schisandrin A using a reversed-phase HPLC system with UV detection, a robust and widely accessible technique for quality control.

Experimental Workflow: HPLC Analysis

Caption: Workflow for Schisandrin A quantification by HPLC.

Protocol 1: Sample Preparation and Extraction

-

Drying and Pulverization: Dry the plant material (e.g., fruits, stems of S. chinensis) at 60°C to a constant weight.[1] Pulverize the dried material into a fine powder (e.g., 120 mesh) using a grinder.[4]

-

Extraction:

-

Accurately weigh approximately 2.0 g of the powdered sample into a flask.

-

Add 25 mL of 80% ethanol.[4] Alternative solvents like methanol can also be used.[5]

-

Perform extraction using an ultrasonic bath for 30-35 minutes.[4][5]

-

Alternatively, Soxhlet extraction with methanol for 4 hours can be employed for exhaustive extraction.[5]

-

-

Filtration: Allow the extract to cool to room temperature. Filter the solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial for analysis.[6]

Protocol 2: HPLC-UV Analysis

-

Chromatographic Conditions:

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size.[7]

-

Mobile Phase: Isocratic elution with Methanol:Water (68:32, v/v).[8] A gradient elution using acetonitrile and 0.1% aqueous phosphoric acid can also be used for separating multiple lignans.[5]

-

Flow Rate: 1.0 mL/min.[8]

-

Injection Volume: 10 µL.[9]

-

Column Temperature: Ambient or controlled at 25°C.

-

Detection Wavelength: 220 nm.[8]

-

-

Standard Preparation:

-

Prepare a stock solution of Schisandrin A standard (e.g., 1 mg/mL) in methanol.

-

Create a series of working standard solutions by diluting the stock solution to concentrations ranging from approximately 0.008 to 4.8 mg/L to generate a calibration curve.[8]

-

-

Quantification:

-

Inject the standard solutions to establish a calibration curve of peak area versus concentration.

-

Inject the prepared sample solutions.

-

Identify the Schisandrin A peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Calculate the concentration of Schisandrin A in the sample using the linear regression equation derived from the calibration curve.

-

Data Presentation: HPLC Method Validation Summary

| Parameter | Result | Reference |

| Linearity (Range) | 0.008–4.8 mg/L | [8] |

| Correlation Coefficient (r) | >0.9996 | [7][8] |

| Limit of Detection (LOD) | 0.005 mg/L | [8] |

| Recovery | ~98% | [8][10] |

| Precision (RSD) | ≤ 3.5% | [8][10] |

Method 2: Quantification by UPLC-MS/MS

For higher sensitivity and selectivity, especially in complex biological matrices, UPLC-Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred method.

Experimental Workflow: UPLC-MS/MS Analysis

Caption: Workflow for Schisandrin A quantification by UPLC-MS/MS.

Protocol 3: Sample Preparation for UPLC-MS/MS

-

Extraction: Mix 30 mg of S. chinensis powder with 1 mL of methanol and vortex for 1 minute.[11]

-

Ultrasonication: Extract the mixture using ultrasonication for 30 minutes.[11]

-

Centrifugation: Centrifuge the extract at 13,000 rpm for 5 minutes.[11]

-

Preparation for Injection: Transfer the supernatant to a new vial. If necessary, dilute with methanol to bring the concentration within the calibration range. Filter through a 0.22 µm filter before injection.[6][11]

Protocol 4: UPLC-MS/MS Analysis

-

UPLC Conditions:

-

MS/MS Conditions:

-

System: Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]

-

Ionization Mode: Positive (ESI+).[6]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition: For Schisandrin A (referred to as Schizandrin in some literature), the precursor-to-product ion transition is m/z 433.22 → 415.19.[6]

-

Optimized Parameters: Capillary voltage: 3.2 kV; Desolvation temperature: 400°C; Source temperature: 150°C.[6]

-

-

Quantification:

Data Presentation: UPLC-MS/MS Method Validation Summary

| Parameter | Result | Reference |

| Linearity (Range) | 5 - 500 ng/mL | [6] |

| Correlation Coefficient (r) | >0.99 | [12] |

| Limit of Quantification (LOQ) | 5 ng/mL | [6] |

| Limit of Detection (LOD) | 1 ng/mL | [6] |

| Accuracy (% Bias) | Within ±15% | [6] |

| Precision (% RSD) | Within ±15% | [6] |

Application in Drug Development

The accurate quantification of Schisandrin A is a critical step in the drug development pipeline for herbal medicines. It ensures the consistency of raw materials, allows for the standardization of extracts, and provides essential data for formulation development and clinical trials.

Caption: Role of Schisandrin A quantification in drug development.

References

- 1. Isolation and purification of schisandrol A from the stems of Schisandra chinensis and cytotoxicity against human hepatocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phcogcommn.org [phcogcommn.org]

- 3. Schisandra: Benefits, Side Effects, and Forms [healthline.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Validation of a method for the simultaneous determination of four schisandra lignans in the raw herb and commercial dried aqueous extracts of Schisandra chinensis (Wu Wei Zi) by RP-LC with DAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Determination of schisandrin in shengmaiyin by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of Schisandrin A and Schisandrin B in Traditional Chinese Medicine Preparation Huganpian Tablet by RP-HPLC [jstage.jst.go.jp]

- 9. jfda-online.com [jfda-online.com]

- 10. Determination of Schisandrin A and Schisandrin B in Traditional Chinese Medicine Preparation Huganpian Tablet by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. A LC-MS/MS Method for Quantifying the Schisandrin B and Exploring Its Intracellular Exposure Correlating Antitumor Effect - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Bioactivity of Schisandrin A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro assays used to characterize the bioactivity of Schisandrin A, a bioactive lignan isolated from the fruit of Schisandra chinensis. This document includes detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways and workflows to facilitate research and development.

I. Bioactivity of Schisandrin A: Data Summary

Schisandrin A exhibits a wide range of pharmacological effects, including anti-inflammatory, anticancer, neuroprotective, and hepatoprotective activities. The following tables summarize the quantitative data from various in vitro studies.

Table 1: Anti-inflammatory Activity of Schisandrin A

| Cell Line | Treatment | Assay | Target | Concentration of Schisandrin A | Result | Citation |

| RAW 264.7 | LPS | Griess Assay | Nitric Oxide (NO) | 25, 50, 100 µM | Concentration-dependent inhibition | [1][2] |

| RAW 264.7 | LPS | ELISA | PGE2 | 25, 50, 100 µM | Concentration-dependent inhibition | [1][3][2] |

| RAW 264.7 | LPS | ELISA | TNF-α | 25, 50, 100 µM | Concentration-dependent inhibition | [1][3] |

| RAW 264.7 | LPS | ELISA | IL-1β | 25, 50, 100 µM | Concentration-dependent inhibition | [1][3] |

| RAW 264.7 | LPS | Western Blot | iNOS | 25, 50, 100 µM | Concentration-dependent downregulation | [1][2] |

| RAW 264.7 | LPS | Western Blot | COX-2 | 25, 50, 100 µM | Concentration-dependent downregulation | [1][2][4] |

| RAW 264.7 | LPS | RT-PCR | iNOS mRNA | 25, 50, 100 µM | Concentration-dependent downregulation | [1][3] |

| RAW 264.7 | LPS | RT-PCR | COX-2 mRNA | 25, 50, 100 µM | Concentration-dependent downregulation | [1][3] |

| RAW 264.7 | LPS | Western Blot | p-p38, p-JNK | 50 µM | Inhibition of phosphorylation | [3][2] |

| RAW 264.7 | LPS | Western Blot | p-IκBα | 25, 50, 100 µM | Inhibition of phosphorylation | [1] |

| RAW 264.7 | - | Western Blot | Nrf2, HO-1 | 25, 50, 100 µM | Upregulation of expression | [1] |

Table 2: Anticancer Activity of Schisandrin A

| Cell Line | Assay | Metric | Value | Citation |

| MDA-MB-231 | MTT Assay | IC50 | 26.61 µM | [5][6] |

| MCF-7 | MTT Assay | IC50 | 112.67 µM | [5][6] |

| MDA-MB-231 | Wound Healing | Migration | Significant inhibition at 40 & 80 µM | [5][7] |

| MDA-MB-231 | Hoechst 33342/PI | Apoptosis | Markedly increased at 40 & 80 µM | [5][7] |

| BT-549 | Cell Growth Assay | Growth Inhibition | Significant inhibition | [8] |

| Bel-7402 | MTT Assay | IC50 | 81.58 µM | [9] |

| KB-3-1 | MTT Assay | IC50 | 108.00 µM | [9] |

| Bcap37 | MTT Assay | IC50 | 136.97 µM | [9] |

Table 3: Neuroprotective Activity of Schisandrin A

| Cell Line | Treatment | Assay | Finding | Concentration of Schisandrin A | Citation |

| SH-SY5Y, SK-N-SH | Aβ25-35 | MTT Assay | Increased cell viability | 5, 10, 15 µg/mL | [10] |

| SH-SY5Y, SK-N-SH | Aβ25-35 | Flow Cytometry | Reduced apoptosis rate | 10, 15 µg/mL | [10][11] |

| SH-SY5Y, SK-N-SH | Aβ25-35 | ELISA | Reduced inflammatory cytokines | 5, 10, 15 µg/mL | [10][11] |

| SH-SY5Y, SK-N-SH | Aβ25-35 | Oxidative Stress Assays | Ameliorated oxidative stress | 5, 10, 15 µg/mL | [10][11] |

| Neural Progenitor Cells | - | Proliferation Assay | Promoted proliferation | 1 µM |

Table 4: Hepatoprotective Activity of Schisandrin A

| Cell Line | Treatment | Assay | Finding | Citation |

| Hepatic Stellate Cells | TGF-β1 | Western Blot | Attenuated activation | [12] |

| L02 (human hepatocytes) | D-GalN | MTT, Annexin V-FITC/PI | Protected against apoptosis and oxidative stress | [13] |

II. Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Protocol 1: Cell Viability Assessment (MTT Assay)

Objective: To determine the effect of Schisandrin A on the viability and proliferation of cells.

Materials:

-

96-well plates

-

Cell line of interest (e.g., RAW 264.7, MDA-MB-231)

-

Complete culture medium

-

Schisandrin A stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of Schisandrin A and a vehicle control.

-

Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Cytokine Measurement (ELISA)

Objective: To quantify the production of pro-inflammatory cytokines such as TNF-α and IL-1β.

Materials:

-

ELISA kit for the specific cytokine (e.g., human or mouse TNF-α, IL-1β)

-

Cell culture supernatants from treated and control cells

-

Wash buffer

-

Assay diluent

-

Detection antibody

-

Streptavidin-HRP

-

Substrate solution (TMB)

-

Stop solution

-

Microplate reader

Procedure:

-

Prepare standards, controls, and samples (cell culture supernatants) according to the kit manufacturer's instructions.

-

Add 100 µL of standards, controls, and samples to the appropriate wells of the antibody-coated microplate.

-

Incubate for 90 minutes at 37°C.

-

Aspirate and wash the wells 2-3 times with wash buffer.

-

Add 100 µL of biotin-labeled detection antibody to each well and incubate for 60 minutes at 37°C.

-

Aspirate and wash the wells 3 times with wash buffer.

-

Add 100 µL of Streptavidin-HRP solution to each well and incubate for 30 minutes at 37°C.

-

Aspirate and wash the wells 5 times with wash buffer.

-

Add 90 µL of TMB substrate solution to each well and incubate for 15-20 minutes at 37°C in the dark.

-

Add 50 µL of stop solution to each well.

-

Measure the absorbance at 450 nm within 30 minutes.

-

Calculate the cytokine concentration based on the standard curve.

Protocol 3: Protein Expression Analysis (Western Blot)

Objective: To detect and quantify the expression levels of specific proteins in signaling pathways (e.g., NF-κB, MAPKs, PI3K/Akt).

Materials:

-

Cell lysates from treated and control cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p-ERK, anti-p-Akt, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Quantify band intensity using densitometry software and normalize to a loading control like β-actin.

Protocol 4: Apoptosis Detection (Hoechst 33342/PI Staining)

Objective: To distinguish between viable, apoptotic, and necrotic cells.

Materials:

-

Cell suspension from treated and control cells

-

Hoechst 33342 solution (1 mg/mL)

-

Propidium Iodide (PI) solution (1 mg/mL)

-

Binding buffer

-

Fluorescence microscope or flow cytometer

Procedure:

-

Harvest cells and wash with cold PBS.

-

Resuspend cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Hoechst 33342 and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer.

-

Analyze the cells by fluorescence microscopy or flow cytometry.

-

Fluorescence Microscopy: Live cells show normal blue nuclei; early apoptotic cells show bright blue, condensed, or fragmented nuclei; late apoptotic/necrotic cells show pink/red nuclei.

-

Flow Cytometry: Distinguish populations based on blue and red fluorescence intensity.

-

Protocol 5: Cell Migration Assessment (Wound Healing Assay)

Objective: To evaluate the effect of Schisandrin A on cell migration.

Materials:

-

6-well or 12-well plates

-

Cell line of interest (e.g., MDA-MB-231)

-

Sterile 200 µL pipette tip

-

Microscope with a camera

Procedure:

-

Seed cells in a plate and grow to a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer with a sterile pipette tip.

-

Wash with PBS to remove detached cells.

-

Add fresh medium containing different concentrations of Schisandrin A or a vehicle control.

-

Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours).

-

Measure the width of the wound at different points for each condition and time point.

-

Calculate the percentage of wound closure relative to the initial wound area.

III. Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) to visualize key molecular pathways and experimental procedures.

Caption: Schisandrin A anti-inflammatory signaling pathway.

Caption: Schisandrin A anticancer signaling pathways.

Caption: General experimental workflow for in vitro assays.

References

- 1. Dual-Luciferase Reporter Assay for Detection of NF-κB Activity [bio-protocol.org]

- 2. indigobiosciences.com [indigobiosciences.com]

- 3. Hoechst 33342/PI Double Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. genscript.com [genscript.com]

- 5. Cell migration by wound healing assay [bio-protocol.org]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 8. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubcompare.ai [pubcompare.ai]

- 10. pubcompare.ai [pubcompare.ai]

- 11. researchgate.net [researchgate.net]

- 12. abcam.com [abcam.com]

- 13. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]

In Vivo Experimental Models for Schisandrin A Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandrin A, a primary bioactive lignan isolated from the fruit of Schisandra chinensis, has garnered significant scientific interest due to its diverse pharmacological activities. Preclinical in vivo studies have been instrumental in elucidating its therapeutic potential across a spectrum of diseases, including inflammatory conditions, cancer, neurodegenerative disorders, and metabolic diseases. These studies have highlighted its multi-target nature, engaging various signaling pathways to exert its effects. This document provides detailed application notes and protocols for several well-established in vivo experimental models used to investigate the therapeutic efficacy of Schisandrin A. The information herein is intended to guide researchers in designing and executing robust preclinical studies.

Pharmacokinetics of Schisandrin A in Rats

Understanding the pharmacokinetic profile of Schisandrin A is crucial for designing effective dosing regimens in preclinical efficacy models.

Protocol: Oral Administration in Rats

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method can be used for the pharmacokinetic study of Schisandrin A in rats.[1]

-

Animals: Male Sprague-Dawley rats (220-250 g).

-

Housing: Animals are housed in a controlled environment with free access to food and water.

-

Drug Administration:

-

Schisandrin A can be administered orally (p.o.) via gavage.

-

A typical dosage for a pharmacokinetic study is 10 mg/kg.[1]

-

For comparison, Schisandrin A can also be administered as part of a Schisandra chinensis extract. Dosages for the extract can range from 3 g/kg to 10 g/kg, which would be equivalent to approximately 5.2 mg/kg and 17.3 mg/kg of Schisandrin A, respectively.[1]

-

-

Blood Sampling: Blood samples (approximately 0.3 mL) are collected from the jugular vein at various time points (e.g., 0, 0.083, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, and 12 hours) after administration.

-

Sample Processing: Plasma is separated by centrifugation and stored at -20°C until analysis.

-

Analysis: Plasma concentrations of Schisandrin A are determined using a validated UPLC-MS/MS method.

-

Pharmacokinetic Parameters: Key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) are calculated using appropriate software.

Quantitative Data: Pharmacokinetic Parameters of Schisandrin A in Rats

| Administration Route | Dose | Cmax (μg/mL) | Tmax (min) | AUC (min*ng/mL) | Oral Bioavailability (%) | Reference |

| Oral (p.o.) | 10 mg/kg | - | 22 - 200 | - | 15.56 ± 10.47 | [1] |

| Oral (as 3 g/kg S. chinensis extract) | 5.2 mg/kg | 0.08 ± 0.07 | - | 17.58 ± 12.31 | - | [1] |

| Oral (as 10 g/kg S. chinensis extract) | 17.3 mg/kg | 0.15 ± 0.09 | - | 28.03 ± 14.29 | - | [1] |

Anti-inflammatory Models

Schisandrin A has demonstrated significant anti-inflammatory properties in various acute inflammation models.

Carrageenan-Induced Paw Edema in Mice

This model is widely used to screen for anti-inflammatory activity.

-

Animals: Male BALB/c mice.

-

Groups:

-

Control (vehicle)

-

Carrageenan control

-

Schisandrin A (e.g., 25, 50 mg/kg, p.o.)

-

Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)

-

-

Procedure:

-

Mice are pre-treated with Schisandrin A or vehicle one hour before carrageenan injection.

-

Paw edema is induced by a subplantar injection of 1% carrageenan (50 µL) into the right hind paw.

-

Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

The degree of swelling is calculated as the increase in paw volume.

-

At the end of the experiment, paw tissues can be collected for histological analysis (H&E staining) and measurement of inflammatory mediators (e.g., TNF-α, IL-1β, IL-6) by ELISA or Western blot.

-

| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) | TNF-α Reduction (%) | IL-6 Reduction (%) | Reference |

| Schisandrin A | 50 | Significant inhibition | Significant reduction | Significant reduction | [2] |

| Indomethacin | 10 | Significant inhibition | - | - | [2] |

Xylene-Induced Ear Edema in Mice

This is another common model for acute inflammation.

-

Animals: Male BALB/c mice.

-

Groups:

-

Control (vehicle)

-

Xylene control

-

Schisandrin A (e.g., 25, 50 mg/kg, p.o.)

-

Positive control (e.g., Indomethacin, 5 mg/kg, p.o.)

-

-

Procedure:

-

Mice are pre-treated with Schisandrin A or vehicle one hour before xylene application.

-

Inflammation is induced by applying 20 µL of xylene to the anterior and posterior surfaces of the right ear.

-

Two hours after xylene application, mice are sacrificed, and circular sections of both ears are collected and weighed.

-

The degree of edema is calculated as the difference in weight between the right and left ears.

-

| Treatment | Dose (mg/kg) | Ear Edema Reduction (mg) | Reference |

| Schisandrin A | 25 | Dose-dependent reduction | [3][4] |

| Schisandrin A | 50 | Dose-dependent reduction, comparable to Indomethacin | [3][4] |

| Indomethacin | 5 | Significant reduction | [3][4] |

Ovalbumin (OVA)-Induced Allergic Asthma in Mice

This model is used to study the effects of compounds on allergic airway inflammation.

-

Animals: Male BALB/c mice.

-

Groups:

-

Normal control

-

OVA-induced asthma model

-

Schisandrin A (e.g., 15, 30, 60 mg/kg, p.o.)

-

Positive control (e.g., Dexamethasone, 0.5 mg/kg)

-

-

Procedure:

-

Sensitization: Mice are sensitized by intraperitoneal injections of OVA with an adjuvant like aluminum hydroxide on days 0 and 14.[5][6]

-

Challenge: From day 21, mice are challenged with aerosolized OVA for 30 minutes, three times a week for a set period (e.g., 2 months).[6]

-

Treatment: Schisandrin A is administered orally one hour before each OVA challenge.[6]

-

Assessment: 24 hours after the final challenge, bronchoalveolar lavage fluid (BALF) is collected to count inflammatory cells (total cells, eosinophils, neutrophils, lymphocytes, macrophages).[5] Lung tissues are collected for histological analysis (H&E and PAS staining) and measurement of inflammatory cytokines (e.g., IL-4, IL-5, IL-13) and IgE levels in serum.[5]

-

| Treatment | Dose (mg/kg) | Total Cells in BALF (x10^4/mL) | Eosinophils in BALF (x10^4/mL) | Neutrophils in BALF (x10^4/mL) | Lymphocytes in BALF (x10^4/mL) | Macrophages in BALF (x10^4/mL) | Reference |

| Control | - | ~20 | ~0.5 | ~0.5 | ~1 | ~18 | [5] |

| OVA Model | - | ~80 | ~25 | ~8 | ~10 | ~37 | [5] |

| Schisandrin B | 15 | ~60 | ~18 | ~6 | ~8 | ~28 | [5] |

| Schisandrin B | 30 | ~45 | ~12 | ~4 | ~6 | ~23 | [5] |

| Schisandrin B | 60 | ~30 | ~5 | ~2 | ~4 | ~19 | [5] |

| Dexamethasone | 0.5 | ~25 | ~2 | ~1 | ~3 | ~19 | [5] |

Diabetic Nephropathy Model

Schisandrin A has shown protective effects in models of diabetic kidney disease.

Streptozotocin (STZ)-Induced Diabetic Nephropathy in Rats

This model mimics type 2 diabetes-induced kidney damage.

-

Animals: Male Sprague-Dawley rats.

-

Groups:

-

Normal control

-

Diabetic nephropathy model (High-Fat Diet + STZ)

-

Schisandrin A (e.g., 50 mg/kg, p.o.)

-

-

Procedure:

-

Rats are fed a high-fat diet for 4 weeks.[7]

-

Diabetes is induced by a low-dose intraperitoneal injection of STZ (e.g., 35 mg/kg).[7]

-

Blood glucose levels are monitored to confirm the diabetic model (Fasting Blood Glucose > 11.1 mmol/L).

-

Schisandrin A treatment is initiated after the confirmation of diabetes and continued for a specified period (e.g., 4 weeks).[7]

-

Assessment: At the end of the study, blood and urine samples are collected to measure blood glucose, urinary albumin, and creatinine. Kidney tissues are collected for histological examination (H&E, Sirius red staining) and molecular analysis (e.g., Western blot for EGFR, p-AKT, p-GSK3β).[8]

-

| Parameter | Control | DN Model | DN + Schisandrin A (50 mg/kg) | Reference |

| Fasting Blood Glucose (mmol/L) | ~5 | >11.1 | Significantly reduced | [7] |

| 24h Urine Albumin (mg/24h) | Normal | Significantly increased | Significantly reduced | [7][8] |

| Urine Creatinine (μmol/L) | Normal | Significantly increased | Significantly reduced | [8] |

| Kidney/Body Weight Ratio | Normal | Significantly increased | Significantly reduced | [8] |

Oncology Model

Schisandrin A exhibits anti-cancer properties in preclinical cancer models.

Triple-Negative Breast Cancer (TNBC) Xenograft Model in Mice

This model is used to evaluate the in vivo anti-tumor efficacy of Schisandrin A.

-

Animals: Female BALB/c nude mice.

-

Cell Line: MDA-MB-231 human breast cancer cells.

-

Groups:

-

Vehicle control

-

Schisandrin A (e.g., 25 mg/kg, p.o., daily)

-

-

Procedure:

-

MDA-MB-231 cells are injected subcutaneously into the flank of the mice.

-

When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups.

-

Schisandrin A or vehicle is administered daily.

-

Tumor volume and body weight are measured regularly (e.g., every 2-3 days).

-

At the end of the study, tumors are excised and weighed. Tumor tissues can be used for immunohistochemistry and Western blot analysis to investigate the underlying mechanisms (e.g., Wnt/β-catenin, ER stress markers).

-

| Treatment | Dose (mg/kg) | Final Tumor Volume (mm³) | Final Tumor Weight (g) | Reference |

| Vehicle | - | Significantly larger | Significantly heavier | [9] |

| Schisandrin A | 25 | Significantly smaller | Significantly lighter | [9] |

Neuroprotection Model

Schisandrin A has shown promise in protecting against ischemic brain injury.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This model simulates ischemic stroke.

-